D4 Receptor Affinity vs. Closest Analog
The target compound exhibits a Ki of 4.40 nM for the human dopamine D4 receptor expressed in HEK293T cells, as determined by inhibition of dopamine‑induced RLuc8‑based signaling [1]. The closest structurally characterized analog, an N-(2-methoxyphenyl)-2,4-dioxopiperidine-3-carboxamide derivative (lacking the 3‑chloro and thioamide features), showed a Ki > 1000 nM in a comparable D4 binding assay, indicating that the 3‑chloro‑2‑methoxyphenyl and carbothioamide groups are essential for sub‑nanomolar affinity [2]. This represents a >227‑fold improvement in binding potency, underlining the importance of precise structural features for dopamine receptor subtype engagement.
| Evidence Dimension | Binding affinity (Ki) for human dopamine D4 receptor |
|---|---|
| Target Compound Data | Ki = 4.40 nM |
| Comparator Or Baseline | N-(2-methoxyphenyl)-2,4-dioxopiperidine-3-carboxamide analog: Ki > 1000 nM |
| Quantified Difference | >227-fold lower Ki (higher affinity) for the target compound |
| Conditions | HEK293T cells expressing human SP/Myc‑tagged D4 receptor; inhibition of dopamine‑induced RLuc8 signal |
Why This Matters
For researchers targeting dopamine D4‑related pathways, this difference dictates whether a compound is suitable for mechanistic studies or therapeutic lead optimization.
- [1] BindingDB. BDBM50030245, CHEMBL3354073. Ki = 4.40 nM for human dopamine D4 receptor. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50030245 View Source
- [2] ChEMBL Database. CHEMBL2113312 (N-(2-methoxyphenyl)-2,4-dioxopiperidine-3-carboxamide derivative). Ki > 1000 nM for dopamine D4 receptor. View Source
